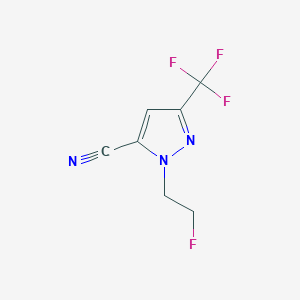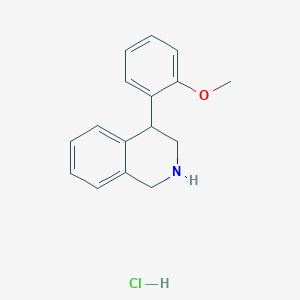![molecular formula C11H14N4O B1481582 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide CAS No. 2097969-63-4](/img/structure/B1481582.png)
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide
説明
The compound “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide” is a type of N-heterocyclic compound. It is related to a class of compounds known as succinate dehydrogenase inhibitors (SDHIs), which are often used as fungicides . SDHIs can interfere with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides, which are structurally similar to the compound , has been described in the literature . These compounds were rationally designed and synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray diffraction . The structure of a similar compound, “N-(Cyclobutylmethyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide”, has been studied using this method .
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives have been extensively studied. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques. For instance, 1H NMR, 13C NMR, and HRMS can be used to characterize their structures .
科学的研究の応用
Antitumor Activity
The search for new antitumor drugs has led to the exploration of various imidazole derivatives, including compounds similar to 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide. These derivatives have shown promising antitumor activities, with some compounds advancing to preclinical testing stages. This exploration is significant for both the discovery of new antitumor agents and the synthesis of compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Heterocyclic Compound Synthesis
This compound and its structural relatives serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. Their versatile reactivity under mild conditions has made them critical for generating innovative heterocyclic structures and dyes, highlighting their importance in synthetic chemistry (Gomaa, M. A., & Ali, H., 2020).
Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold, closely related to this compound, is recognized as a privileged structure in medicinal chemistry. It has been extensively explored for its therapeutic applications, leading to the development of successful kinase inhibitors like ponatinib. This review underscores the scaffold's versatility in creating bioactive molecules with enhanced pharmacokinetic profiles and efficiency, providing a comprehensive overview for medicinal chemists engaged in drug discovery (Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C., 2021).
Synthetic Strategies in Organic Chemistry
The pyrazole moiety, integral to compounds like this compound, is a key pharmacophore in numerous biologically active compounds. It is extensively utilized in organic synthesis, leading to derivatives with a broad spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. This highlights the importance of pyrazole derivatives in both combinatorial and medicinal chemistry (Dar, A. M., & Shamsuzzaman, 2015).
作用機序
Target of Action
Similar compounds such as pyrazole carboxamides have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s worth noting that related compounds, such as pyrazole carboxamides, have been found to interfere with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
Related compounds have been found to affect a series of physiological and biochemical pathways in the mitochondria, endoplasmic reticulum, ribosome, and other related go and kegg pathways .
Result of Action
Related compounds have been found to exhibit potent anti-inflammatory effects .
将来の方向性
The future directions for research on “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide” and related compounds could involve further exploration of their potential uses as fungicides . Additionally, more studies could be conducted to better understand their mechanisms of action and to optimize their synthesis .
生化学分析
Biochemical Properties
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. This compound has been shown to interact with enzymes such as succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . The interaction with succinate dehydrogenase involves binding to the enzyme’s active site, leading to inhibition of its activity. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death process, by activating apoptotic signaling pathways . It also affects gene expression by upregulating or downregulating specific genes involved in cell proliferation and survival . Furthermore, this compound alters cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For instance, the binding of this compound to succinate dehydrogenase results in the inhibition of the enzyme’s activity, disrupting the tricarboxylic acid cycle and affecting cellular energy production . Additionally, this compound can act as an inhibitor or activator of various signaling proteins, leading to changes in cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its activity over extended periods . It is susceptible to degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have revealed that prolonged exposure to this compound can result in sustained inhibition of metabolic enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle, leading to alterations in metabolic flux and changes in metabolite levels . Additionally, it interacts with other metabolic enzymes, affecting their activity and influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, leading to localized effects on cellular function . The interaction with transporters and binding proteins influences the compound’s localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as mitochondria and the endoplasmic reticulum, through targeting signals and post-translational modifications . The localization to these compartments allows this compound to interact with specific biomolecules and exert its effects on cellular processes .
特性
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-11(16)9-6-10-14(4-5-15(10)13-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIZBTZIGUVOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=CC(=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1481508.png)








